1-Aziridinecarboxamide

Description

General Overview of Aziridine (B145994) Chemistry

Aziridines are three-membered heterocyclic organic compounds containing a nitrogen atom and two carbon atoms. wikipedia.org The parent compound, aziridine (also known as ethyleneimine), has the molecular formula C₂H₅N. wikipedia.org The defining feature of the aziridine ring is its significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.orgwikipedia.org This inherent strain makes aziridines highly reactive, particularly towards nucleophilic ring-opening reactions, which relieve the strain and lead to the formation of more stable, acyclic products. wikipedia.orgresearchgate.net

The synthesis of aziridines can be achieved through several established methods. wikipedia.org A common industrial method involves the cyclization of aminoethanol. wikipedia.org Other significant synthetic routes include the addition of nitrenes to alkenes and the cyclization of haloamines or amino alcohols. wikipedia.org The reactivity and synthetic versatility of aziridines have made them valuable intermediates in organic synthesis. researchgate.net

Significance of the Aziridinecarboxamide Moiety in Organic Synthesis Research

The aziridinecarboxamide moiety combines the reactive aziridine ring with a carboxamide group. solubilityofthings.com This functional group arrangement imparts unique chemical properties and has garnered significant interest in synthetic and medicinal chemistry. solubilityofthings.comsolubilityofthings.com The presence of the carboxamide group can influence the reactivity of the aziridine ring and provides an additional site for chemical modification. smolecule.com

The aziridinecarboxamide structure is a key building block in the synthesis of more complex molecules. solubilityofthings.com The strained aziridine ring can be selectively opened by various nucleophiles, allowing for the introduction of diverse functional groups in a controlled manner. smolecule.comresearchgate.net This reactivity is crucial for constructing larger, more intricate molecular architectures. researchgate.net Furthermore, the amide portion of the moiety can participate in various chemical transformations, such as hydrolysis. smolecule.com

Historical Context of Academic Inquiry into Aziridinecarboxamides

The study of aziridines dates back to 1888 with the discovery of aziridine by Siegmund Gabriel. wikipedia.orgillinois.edujchemlett.com However, the focused investigation into aziridinecarboxamides as a distinct class of compounds is a more recent development within the broader field of aziridine chemistry. The initial interest in aziridines was driven by their unique reactivity due to ring strain. illinois.edu

Over the years, research has expanded to explore the synthesis and application of various aziridine derivatives, including those containing the carboxamide functional group. researchgate.net Early research often centered on understanding the fundamental reactivity of these compounds, particularly their ring-opening reactions. illinois.edu More recent studies have delved into the stereoselective synthesis of chiral aziridinecarboxamides and their application as precursors for enantiomerically pure amino acids and other biologically relevant molecules. acs.org The development of new synthetic methods and the exploration of their potential in medicinal chemistry continue to be active areas of academic inquiry. researchgate.netsolubilityofthings.com For instance, studies have examined the effects of N,N'-1,6-Hexanediylbis-1-aziridinecarboxamide on deoxyribonucleic acid formation. chemdad.com

Interactive Data Tables

Below are interactive tables summarizing key data for 1-Aziridinecarboxamide and a related compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| Appearance | Crystalline solid |

| Polarity | Polar |

| Synonyms | Aziridinyl urea, N-Ethylene urea, N-carbamoylaziridine |

Note: Data sourced from available chemical literature. solubilityofthings.com

Table 2: Chemical and Physical Properties of N,N'-(methylenedi-4,1-phenylene)bis-1-Aziridinecarboxamide

| Property | Value |

| CAS Number | 7417-99-4 |

| Molecular Formula | C₁₉H₂₀N₄O₂ |

| Molecular Weight | 336.39 g/mol |

| Appearance | White to off-white solid |

Note: Data sourced from PubChem and other chemical suppliers. nih.govlookchem.com

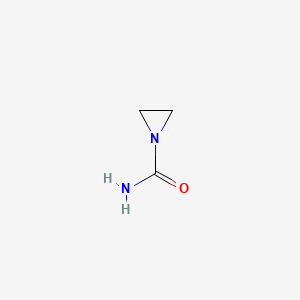

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

aziridine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3(6)5-1-2-5/h1-2H2,(H2,4,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBZKUHRIXKOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190635 | |

| Record name | 1-Aziridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-65-9 | |

| Record name | 1-Aziridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3715-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aziridinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Aziridinecarboxamide

Direct Synthesis Approaches to 1-Aziridinecarboxamide

Direct methods focus on constructing the aziridine (B145994) ring and the carboxamide group in a concerted or sequential manner from acyclic precursors.

The direct condensation of carboxylic acids and amines represents an atom-economical and environmentally conscious approach to amide bond formation. While thermal condensation is possible, it often requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium (B1175870) salts. mdpi.com Consequently, various catalytic systems have been developed to facilitate this transformation under milder conditions.

Boric acid has emerged as an inexpensive, readily available, and green catalyst for the direct formation of carboxamides from carboxylic acids and amines. orgsyn.org This method has a broad scope and has been successfully applied to the synthesis of a wide range of amides, including those of industrial and pharmaceutical interest. orgsyn.org The reaction preserves the integrity of stereogenic centers in both the carboxylic acid and amine components. orgsyn.org Other catalytic systems for direct amidation include those based on other boron derivatives and various organocatalysts. mdpi.com For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-dimethylaminopyridine (B28879) (DMAP), and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) provides a convenient protocol for amide bond formation, even with electron-deficient amines. nih.gov

Table 1: Catalytic Systems for Direct Amidation

| Catalyst System | Key Features | Relevant Application |

|---|---|---|

| Boric Acid | Inexpensive, green, preserves stereochemistry. orgsyn.org | General carboxamide synthesis. orgsyn.org |

| EDC/DMAP/HOBt (cat.) | Effective for electron-deficient amines. nih.gov | Synthesis of functionalized amide derivatives. nih.gov |

This strategy begins with a pre-formed aziridine ring bearing a functional group at the C-2 position, such as a carboxylate or an amide, which is then elaborated. Enantiomerically pure aziridine-2-carboxylates are valuable starting materials and can be prepared from chiral precursors like suitably protected serine. bioorg.org

One common method involves the conversion of an aziridine-2-carboxylate (B8329488) ester into a Weinreb amide. For example, the reaction of an aziridine-2-carboxylate with Weinreb's amine hydrochloride (N,O-dimethylhydroxylamine hydrochloride) and trimethylaluminum (B3029685) (AlMe3) yields the corresponding N-methoxy-N-methylaziridine-2-carboxamide (Weinreb amide). bioorg.org These Weinreb amides are stable intermediates that can be subsequently reacted with various nucleophiles to form ketones or other derivatives. researchgate.net

Alternatively, direct synthesis from amino acid amides can be employed. For instance, N-tosyl-(S)-serine amide can be converted to the corresponding enantiopure aziridinecarboxamide, demonstrating a direct route from an acyclic, functionalized amide. clockss.org

Methods Involving Carboxylic Acids and Amines with Catalysis

Syntheses via Intramolecular Cyclization Pathways

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, including aziridines. morawa.at This approach involves a molecule containing both the nitrogen atom and a suitable leaving group, which react internally to form the three-membered ring.

A notable application of this strategy is the intramolecular Schmidt reaction of azido-ketones. beilstein-journals.org In this reaction, an azide (B81097) group tethered to a ketone undergoes cyclization upon treatment with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to form a nitrogen-containing ring system. beilstein-journals.org While often used for larger rings like indolizidines, the underlying principle of intramolecular attack of a nitrogen species can be adapted for aziridine synthesis. beilstein-journals.org Another example is the intramolecular reaction of aziridinecarboxamides themselves to form larger heterocyclic structures, such as 3-aminopyrrolidin-2-ones, demonstrating the utility of the aziridinecarboxamide moiety in subsequent transformations. acs.org Palladium-catalyzed intramolecular cyclizations are also widely used for synthesizing nitrogen heterocycles, providing a versatile tool for constructing complex molecular architectures. mdpi.com

Formation from Amino Alcohol Derivatives

The synthesis of aziridines from 1,2-amino alcohols is a conceptually straightforward and widely used method. clockss.org The core principle involves converting the hydroxyl group into a good leaving group, which is then displaced by the neighboring amino group in an intramolecular nucleophilic substitution (SN2) reaction. clockss.org This process is generally stereospecific. clockss.org

A classic example of this transformation is the Wenker synthesis, where a β-amino alcohol is treated with sulfuric acid, followed by a base, to induce cyclization. organic-chemistry.org An improved, milder variation involves converting the amino alcohol to its hydrogen sulfate (B86663) ester with chlorosulfonic acid, followed by cyclization with a base like sodium hydroxide (B78521). organic-chemistry.org Alternative one-pot procedures have been developed for the direct conversion of 2-amino alcohols to N-tosyl aziridines using reagents like potassium hydroxide or potassium carbonate. organic-chemistry.org Furthermore, various chiral fragments, including those derived from amino alcohols, serve as building blocks for diverse scaffolds. nih.gov Photo-induced radical reactions have also been developed to synthesize functionalized β-amino alcohol derivatives, which are precursors to aziridines. gaylordchemical.com

Aza-Darzens Reaction Applications in Aziridinecarboxamide Synthesis

The aza-Darzens reaction is an important method for aziridine synthesis, involving the reaction of an enolate (or a related carbanion) with an imine. morawa.at This reaction can be catalyzed by Brønsted acids, which offers a mild and convenient protocol for producing cis-aziridines. organic-chemistry.orgrsc.org

This method is particularly valuable for asymmetric synthesis. The use of chiral auxiliaries allows for the diastereoselective production of aziridines. For example, the aza-Darzens reaction between the chiral enolate derived from bromoacetylcamphorsultam and N-(diphenylphosphinyl)imines proceeds in good yield to give cis-N-(diphenylphosphinyl)aziridinylcarbonyl sultams with high diastereoselectivity. rsc.org These sultam products can then be hydrolyzed to afford monochiral cis-aziridinecarboxylates, which are direct precursors to the corresponding carboxamides. rsc.org This highlights a pathway where the aza-Darzens reaction is a key step in forming the chiral aziridine core destined for a carboxamide derivative. bioorg.orgrsc.org

Transformations Involving Organolithium Reagents for Aziridinyl Ketone and Carbinol Formation

Organolithium reagents are powerful carbon nucleophiles that can react with amide functionalities. nptel.ac.intaylorandfrancis.com This reactivity has been harnessed in the synthesis of aziridinyl ketones and carbinols starting from N,N-dimethylaziridine-2-carboxamides. researchgate.netmdpi.com

The reaction of an N-protected N,N-dimethylaziridine-2-carboxamide with one equivalent of an organolithium reagent (such as methyllithium, butyllithium, or phenyllithium) at low temperatures (e.g., -78 °C) is selective for the amide carbonyl group. researchgate.netmdpi.com This addition leads to the formation of a 2-aziridinyl ketone, with the aziridine ring remaining intact. researchgate.netmdpi.com

If the isolated aziridinyl ketone is then treated with a second equivalent of an organolithium reagent (which can be the same or different from the first), a subsequent nucleophilic addition to the ketone carbonyl occurs. mdpi.commasterorganicchemistry.com This second step produces a tertiary aziridinyl carbinol. mdpi.com This two-step sequence allows for the synthesis of both symmetrical and unsymmetrical aziridinyl carbinols from a common aziridine-2-carboxamide precursor. researchgate.netmdpi.com

Table 2: Synthesis of Aziridinyl Ketones and Carbinols from Amide 4a Based on data for N-trityl-N,N-dimethylaziridine-2-carboxamide.

| Reagent (R-Li) | Product Type | Reaction Time | Temperature | Yield | Citation |

|---|---|---|---|---|---|

| MeLi (1 equiv.) | Ketone | 1-2 h | -78 °C | Moderate | mdpi.com |

| PhLi (1 equiv.) | Ketone | 12 h | -78 °C | Good | mdpi.com |

| MeLi (on Ketone) | Carbinol | 12 h | -78 °C | Moderate | mdpi.com |

| PhLi (on Ketone) | Carbinol | 12 h | -78 °C | Good | mdpi.com |

Synthesis of 1 Aziridinecarboxamide Derivatives and Analogues

N-Substituted 1-Aziridinecarboxamide Synthesis

The synthesis of N-substituted 1-aziridinecarboxamides often involves the reaction of an aziridine (B145994) with an isocyanate. This method allows for the introduction of a wide range of substituents on the carboxamide nitrogen.

One common approach is the reaction of 2-substituted aziridines with aryl isocyanates. For instance, the reaction between an aziridine and an isocyanate in a solvent like benzene (B151609) can yield N-aryl aziridine-1-carboxamides. The reactivity of the isocyanate is a key factor in the success of this synthesis.

Another strategy involves the use of aziridine itself, which can be acylated to form the desired carboxamide. For example, aziridine can react with various acylating agents to produce N-substituted derivatives. The choice of the acylating agent is crucial for controlling the final product.

The synthesis can also be achieved through the intramolecular cyclization of a suitable precursor. This method often provides good control over the stereochemistry of the final product.

| Reactants | Reagents/Conditions | Product | Reference |

| 2-Substituted aziridine, Aryl isocyanate | Benzene | N-Aryl-2-substituted-1-aziridinecarboxamide | |

| Aziridine | Acylating agent | N-Substituted this compound | |

| Haloamide precursor | Base | This compound derivative |

Synthetic Routes to Substituted Aziridine-2-carboxamides

The synthesis of aziridine-2-carboxamides, where the carboxamide group is attached to a carbon atom of the aziridine ring, presents a different set of challenges. These compounds are often prepared from α,β-unsaturated amides.

One established method is the organocatalytic enantioselective aziridination of α,β-unsaturated amides. This approach can provide high yields and excellent enantioselectivities. For example, the use of a chiral aminocatalyst can promote the formation of one enantiomer over the other.

Another route involves the reaction of enamides with aminating agents. The stereochemical outcome of this reaction can often be controlled by the choice of catalyst and reaction conditions.

The direct amidation of aziridine-2-carboxylic acids is also a viable method. This involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with an amine.

| Starting Material | Key Reagents/Catalysts | Product | Key Features | Reference |

| α,β-Unsaturated amides | Chiral aminocatalyst, Aminating agent | Chiral aziridine-2-carboxamides | High enantioselectivity | |

| Enamides | Aminating agent | Substituted aziridine-2-carboxamides | Stereocontrol possible | |

| Aziridine-2-carboxylic acid | Coupling agent, Amine | Aziridine-2-carboxamide | Direct amidation |

Synthesis of Bis(aziridinecarboxamide) Compounds

Bis(aziridinecarboxamide) compounds, which contain two aziridinecarboxamide units, are of interest as cross-linking agents and have been investigated for their biological activity. These are often synthesized by reacting a diisocyanate with two equivalents of an aziridine.

For example, the reaction of a diisocyanate with 2-methylaziridine (B133172) can yield bis(aziridinecarboxamide)s. The structure of the diisocyanate determines the nature of the linker between the two aziridinecarboxamide moieties.

These compounds have been explored as potential antitumor agents. The rationale behind their design is that the two aziridine rings can act as alkylating agents, cross-linking biological macromolecules such as DNA.

| Diisocyanate | Aziridine | Product | Application | Reference |

| Hexamethylene diisocyanate | 2-Methylaziridine | N,N'-Hexamethylenebis(2-methyl-1-aziridinecarboxamide) | Potential antitumor agent | |

| Toluenediisocyanate | 2-Methylaziridine | N,N'-Toluene-bis(2-methyl-1-aziridinecarboxamide) | Potential antitumor agent |

Introduction of Halogenated Substituents in Aziridinecarboxamide Frameworks

The introduction of halogen atoms into the aziridinecarboxamide structure can significantly modify the compound's chemical and biological properties. Halogenated derivatives are often synthesized from halogenated precursors.

For instance, N-(p-chlorophenyl)-2,2-dimethyl-1-aziridinecarboxamide can be synthesized from the corresponding chlorinated isocyanate and 2,2-dimethylaziridine. The presence of the chlorine atom can influence the electronic properties of the aromatic ring.

Fluorinated aziridinecarboxamides have also been prepared. The synthesis of such compounds often requires specialized fluorinating agents or starting from fluorinated building blocks.

| Halogenated Precursor | Aziridine | Product | Reference |

| p-Chlorophenyl isocyanate | 2,2-Dimethylaziridine | N-(p-Chlorophenyl)-2,2-dimethyl-1-aziridinecarboxamide | |

| Fluorinated isocyanate | Aziridine | Fluorinated this compound |

Methods for Diversification of the Carboxamide Functionality

The carboxamide group of 1-aziridinecarboxamides can be chemically modified to create a diverse range of related compounds. These modifications can alter the compound's reactivity and biological profile.

One common transformation is the conversion of the carboxamide to a thioamide. This can be achieved by treatment with a thionating agent such as Lawesson's reagent.

The carboxamide can also be reduced to an amine, providing access to N-alkylated aziridines. This reduction is typically performed using a strong reducing agent like lithium aluminum hydride.

Furthermore, the N-H bond of an unsubstituted this compound can be a site for further functionalization, such as alkylation or acylation, to introduce additional substituents.

| Transformation | Reagent | Product Type |

| Thionation | Lawesson's reagent | 1-Aziridinethioamide |

| Reduction | Lithium aluminum hydride | N-Alkylated aziridine |

| N-Alkylation/Acylation | Alkyl halide/Acyl halide, Base | N,N-Disubstituted this compound |

Reactivity and Reaction Mechanisms of 1 Aziridinecarboxamide

Aziridine (B145994) Ring-Opening Reactions

The most characteristic reactions of aziridines involve the cleavage of a carbon-nitrogen bond, which relieves the inherent ring strain. clockss.orgresearchgate.net These reactions are fundamental to the synthetic utility of aziridine derivatives, providing access to a wide range of functionalized amines. bioorg.org

Due to the strained three-membered ring, 1-aziridinecarboxamide and its derivatives are electrophilic and react readily with a variety of nucleophiles. solubilityofthings.comevitachem.com The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophile attacks one of the ring carbons, leading to the simultaneous cleavage of the carbon-nitrogen bond and an inversion of stereochemistry at the attacked carbon. organic-chemistry.org

The reactivity of the aziridine ring is significantly influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as the carboxamide group (or more activating groups like p-toluenesulfonyl), enhance the electrophilicity of the ring carbons, making the aziridine "activated" and more susceptible to nucleophilic attack compared to non-activated N-alkyl aziridines. clockss.orgbioorg.org A wide range of nucleophiles can be employed in these ring-opening reactions, including heteroatom nucleophiles (e.g., amines, alcohols, thiols, halides) and carbon nucleophiles. bioorg.orgsmolecule.commdpi.com

For instance, the ring-opening of aziridine-2-carboxamides with carbohydrate-based oxygen nucleophiles has been demonstrated, providing a method for the stereoselective synthesis of glycosyl serine conjugates. nih.gov Similarly, amines and other nitrogen-based nucleophiles are commonly used to generate diamine structures. researchgate.net

| Nucleophile Type | Example | Product Type | Reference |

| Oxygen | Carbohydrate hemiacetals | Glycosyl amino acid conjugates | nih.gov |

| Nitrogen | Amines, Azides | Diamines, Azido-amines | researchgate.netbioorg.org |

| Carbon | Organolithium reagents | Functionalized amines | mdpi.com |

| Sulfur | Thiols | Thio-functionalized amines | bioorg.org |

While aziridines with electron-withdrawing N-substituents are inherently reactive, non-activated aziridines (e.g., N-alkyl derivatives) are relatively inert toward nucleophiles. researchgate.netmdpi.com Their reactivity can be dramatically increased through activation with an electrophile. The basic nitrogen atom of the aziridine ring can react with an electrophile, such as a proton (acid), Lewis acid, or an alkylating agent, to form a highly reactive aziridinium (B1262131) ion. mdpi.com

This quaternary ammonium (B1175870) species contains a positive charge, which significantly enhances the electrophilicity of the ring carbons and renders the ring highly susceptible to nucleophilic attack. mdpi.comnih.gov The formation of the aziridinium ion is a key step in many aziridine ring-opening reactions, effectively turning the poor leaving group (the ring nitrogen) into a good one. mdpi.com For example, alkylation of the ring nitrogen with agents like methyl triflate (MeOTf) generates a stable aziridinium ion that can be subsequently opened by various nucleophiles. researchgate.netmdpi.com This process of "N-Methylative aziridinium ring opening" provides a controlled method for the functionalization of less reactive aziridines. mdpi.com

The formation of an aziridinium ion from a nitrogen mustard precursor, which involves intramolecular cyclization with the expulsion of a chloride ion, is a classic example of this activation mechanism and is crucial to the bioactivity of certain alkylating agents. agnesscott.orgnih.gov

Under acidic conditions, the ring-opening of this compound is facilitated by the protonation of the aziridine nitrogen. youtube.com This initial acid-base reaction forms an aziridinium ion, which, as discussed previously, is a much more potent electrophile than the neutral aziridine. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two main steps:

Protonation: The lone pair of electrons on the aziridine nitrogen attacks a proton (H+) from the acid catalyst, forming a protonated aziridine (an aziridinium ion). youtube.com

Nucleophilic Attack: A nucleophile, which can be the conjugate base of the acid or the solvent (e.g., water, alcohol), attacks one of the electrophilic ring carbons. youtube.comlibretexts.org This attack occurs via an SN2-like pathway, leading to the opening of the strained ring and the formation of the product with trans stereochemistry between the incoming nucleophile and the amino group. libretexts.org

This acid-catalyzed pathway is analogous to the well-known acid-catalyzed ring-opening of epoxides. youtube.comlibretexts.orgmasterorganicchemistry.com The choice of acid can be critical; for instance, trifluoroacetic acid (TFA) has been used effectively to promote the regioselective ring-opening of substituted aziridines with water. nih.gov

The outcome of nucleophilic ring-opening reactions is governed by regioselectivity (which carbon is attacked) and stereoselectivity (the spatial arrangement of the resulting product). These factors depend on the substitution pattern of the aziridine, the nature of the nucleophile, and the reaction conditions (acidic vs. neutral/basic). mdpi.comnih.gov

Under Neutral/Basic Conditions (SN2 character): For asymmetrically substituted activated aziridines, nucleophilic attack generally occurs at the less sterically hindered carbon atom, consistent with a standard SN2 mechanism. The reaction is stereospecific, proceeding with inversion of configuration at the center of attack. bioorg.orgorganic-chemistry.org

Under Acidic Conditions (SN1/SN2 Hybrid character): In acid-catalyzed reactions, the regioselectivity becomes more complex. The transition state has partial carbocation character. libretexts.org Consequently, the nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge (i.e., the more substituted carbon). libretexts.orgmasterorganicchemistry.com The stereochemistry remains controlled, with the nucleophile attacking from the side opposite the C-N bond, resulting in a trans product (anti-addition). libretexts.org

The regioselectivity can be precisely controlled. For example, studies on 2-(3-hydroxyalkyl)aziridines showed that the presence of a γ-keto group directed nucleophilic attack to the C2 position of the aziridine ring, whereas a γ-silylated hydroxy group on the same carbon directed the attack to the unsubstituted C3 position. nih.gov Furthermore, in the glycosylation of aziridine-2-carboxamides, the choice of solvent and counter-ion (e.g., NaH in THF vs. KH in DMF) could be used to control the anomeric selectivity of the resulting glycosidic bond. nih.gov

| Conditions | Attacked Carbon | Mechanism | Stereochemistry | Reference |

| Neutral/Basic | Less substituted | SN2 | Inversion | bioorg.orgorganic-chemistry.org |

| Acidic | More substituted | SN1-like | trans (anti-addition) | libretexts.orgmasterorganicchemistry.com |

Acid-Catalyzed Ring Opening Mechanisms

Reactions at the Carboxamide Functional Group

While the aziridine ring is the primary site of reactivity, the carboxamide functional group can also participate in chemical transformations. solubilityofthings.com The amide bond is generally stable but can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding aziridine carboxylic acid and amine. smolecule.com

More specific reactions have also been reported. For example, N,N-dimethylaziridine-2-carboxamides have been shown to react selectively with organolithium reagents at the amide carbonyl. mdpi.com At low temperatures (e.g., -78 °C), these powerful nucleophiles attack the carbonyl carbon to form 2-aziridinyl ketones, without opening the aziridine ring. mdpi.com This demonstrates that under specific conditions, the reactivity of the carboxamide can be exploited while preserving the strained heterocyclic core.

Intramolecular Cyclization and Rearrangement Pathways

Derivatives of this compound can undergo intramolecular reactions, leading to the formation of new heterocyclic structures. These transformations often involve an initial ring-opening step followed by an intramolecular cyclization.

A notable rearrangement is the chemical isomerization of aziridinecarboxamides to five-membered imidazolidinones, a reaction that can be promoted by agents like sodium iodide or sulfuric acid. rsc.org More recent studies have detailed a base-mediated ring expansion where N-styryl-3-aryl-1-methylaziridine-2-carboxamides undergo an intramolecular nucleophilic attack, uniquely proceeding through a carbon-carbon bond cleavage of the aziridine ring to yield imidazolidin-4-one (B167674) products. rsc.org

In other examples, a mild, one-pot synthesis of highly functionalized imidazolidines has been achieved through the SN2-type ring-opening of an activated aziridine with an amine, followed by an acid-catalyzed intramolecular cyclization with an aldehyde. organic-chemistry.org This tandem reaction creates two new bonds and forms a five-membered ring with high stereoselectivity. Intramolecular reactions have also been used to form larger rings; for instance, an N-allylated aziridine, after ring-opening, was used in a ring-closing metathesis reaction to generate an eight-membered ring. researchgate.net These pathways highlight the utility of the aziridine ring as a linchpin in constructing more complex molecular architectures. researchgate.netmdpi.com

Role of Strain Release in Aziridine Ring Reactivity

The defining characteristic of the aziridine ring system, and by extension this compound, is its high reactivity, which is fundamentally driven by the significant inherent ring strain. researchgate.netresearchgate.net This strain arises from the severe deviation of the internal bond angles (approximately 60°) from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.orgwikipedia.org This angular distortion results in a molecule with high potential energy, making it thermodynamically predisposed to undergo reactions that relieve this strain. wikipedia.org

The principal pathway for alleviating this instability is through ring-opening reactions, where the cleavage of one of the carbon-nitrogen bonds provides a potent thermodynamic driving force. researchgate.netwikipedia.org The release of this substantial ring strain energy, estimated to be around 27 kcal/mol for the parent aziridine, facilitates reactions with a wide array of nucleophiles. acs.org This process leads to the formation of more stable, acyclic, and functionalized amine derivatives. acs.orgmdpi.com

The reactivity of the aziridine ring is further modulated by the nature of the substituent on the nitrogen atom. mdpi.com In this compound, the carboxamide group acts as an electron-withdrawing group (EWG). Such "activated" aziridines are generally more reactive towards nucleophiles than their non-activated (N-alkyl or N-H) counterparts. mdpi.commdpi.com The EWG enhances the electrophilicity of the ring carbons and stabilizes the transition state of the ring-opening reaction.

Detailed research findings from computational studies underscore the influence of N-acyl groups, which are structurally analogous to the N-carboxamide group. Quantum chemical computations on the ring-opening of N-formylated aziridines with a thiolate nucleophile revealed a significant decrease in the reaction barrier and a considerable increase in the exothermicity of the reaction. This effect is attributed to the stabilization of the transition state by the electron-withdrawing N-formyl group. This provides a strong indication that the carboxamide group in this compound similarly activates the ring, making it a highly favorable substrate for nucleophilic attack.

The ring-opening of aziridines can be highly regioselective, with the outcome often depending on a balance between kinetic and thermodynamic control. mdpi.comcore.ac.uk For activated aziridines like this compound, nucleophilic attack typically occurs in an SN2 fashion. acs.org The specific site of attack (at the substituted or unsubstituted carbon) can be influenced by the nature of the nucleophile and the reaction conditions, leading to either the kinetic or thermodynamic product. mdpi.comcore.ac.ukugent.be

Data Tables

Table 1: Comparative Ring Strain Energies of Small Cyclic Compounds This table provides context for the high reactivity of the aziridine ring by comparing its strain energy to other common small ring systems.

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

| Cyclopropane | 3 | None | ~27.5 |

| Aziridine | 3 | Nitrogen | ~27 acs.org |

| Ethylene Oxide (Oxirane) | 3 | Oxygen | ~27.3 |

| Cyclobutane | 4 | None | ~26.3 |

Data sourced from various chemical literature; values are approximate.

Table 2: Key Factors Influencing Aziridine Ring Reactivity This table summarizes the primary factors that govern the rate and regioselectivity of ring-opening reactions in aziridine derivatives.

| Factor | Description | Impact on this compound |

| Ring Strain | The inherent energy (~27 kcal/mol) due to distorted bond angles (60° vs. 109.5°) provides the primary driving force for reactions. wikipedia.orgacs.org | High reactivity towards ring-opening is expected. |

| N-Substituent | Electron-withdrawing groups (EWGs) "activate" the ring, increasing its electrophilicity and reactivity towards nucleophiles. mdpi.com | The carboxamide group is an EWG, thus activating the ring for nucleophilic attack. koreascience.krresearchgate.net |

| Nucleophile | The strength and steric bulk of the attacking nucleophile influence the reaction rate and can determine the site of attack (regioselectivity). mdpi.com | Reactive with a broad range of nucleophiles (e.g., O, N, C-based). wikipedia.orgacs.org |

| Reaction Control | The regioselectivity of the ring-opening can be governed by either the lowest energy transition state (kinetic control) or the most stable product (thermodynamic control). mdpi.comcore.ac.uk | The specific product isomer depends on the nucleophile and reaction conditions. core.ac.uk |

Table 3: Research Findings on N-Acyl Aziridine Reactivity (Computational Study) This table highlights key findings from a computational study on a model N-acyl aziridine, demonstrating the activating effect of the N-substituent, which is analogous to the carboxamide group in this compound.

| System Studied | Key Finding | Implication for this compound |

| N-Formylaziridine + Thiolate | The N-formyl group leads to a strong decrease in the reaction barrier for ring-opening. | The carboxamide group is expected to significantly lower the activation energy for nucleophilic ring-opening reactions. |

| N-Formylaziridine + Thiolate | The reaction is considerably more exothermic compared to N-unsubstituted aziridine. | The ring-opened product of this compound is expected to be highly stabilized, providing a strong thermodynamic driving force. |

| Mechanism | The enhanced reactivity is due to the stabilization of the transition state by the electron-withdrawing N-formyl group. | The carboxamide group stabilizes the negative charge that develops on the nitrogen atom in the transition state, accelerating the reaction. |

Stereochemical Aspects in 1 Aziridinecarboxamide Chemistry

Enantioselective Synthesis of Aziridinecarboxamides

The generation of enantiomerically pure or enriched aziridinecarboxamides is a significant challenge and a focal point of asymmetric synthesis. libretexts.org The creation of a chiral center during the formation of the aziridine (B145994) ring from achiral precursors necessitates the use of chiral catalysts or auxiliaries to control the stereochemical outcome. libretexts.org

One effective method for the asymmetric synthesis of N-protected aziridine-2-carboxylates, which are direct precursors to many aziridinecarboxamides, involves a catalytic aziridination reaction. clockss.org Research has demonstrated the use of a chiral guanidinium (B1211019) salt derived from (S,S)-1,2-diphenylethylenediamine as a phase-transfer catalyst. This approach facilitates the reaction between an N-protected glycine (B1666218) ester imine and an aldehyde. The catalyst creates a chiral environment that directs the formation of one enantiomer of the aziridine product over the other. clockss.org

In a specific example, the reaction utilizing piperonal (B3395001) as the aldehyde substrate yielded the corresponding trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate with high yield and excellent enantioselectivity. clockss.org This method highlights how the choice of a chiral catalyst can be pivotal in achieving high levels of stereocontrol in the synthesis of chiral aziridine derivatives. clockss.org

Table 1: Enantioselective Aziridination using a Chiral Guanidinium Salt Catalyst clockss.org This table is based on data described in the text for the synthesis of an aziridinecarboxylate precursor.

| Aldehyde Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Piperonal | trans-N-Bn-3-(3,4-methylenedioxyphenyl)-aziridinecarboxylate | 82 | 97 |

Other strategies for enantioselective synthesis include the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical course of the aziridination reaction. nih.gov Furthermore, biocatalytic methods employing engineered enzymes are emerging as powerful tools for asymmetric N-H carbene insertion reactions to form chiral amines, a strategy that could be adapted for aziridine synthesis. chemrxiv.org

Diastereoselective Transformations Involving Aziridinecarboxamides

Diastereoselectivity arises when a reaction can form two or more stereoisomers that are not mirror images of each other. In the context of aziridinecarboxamides that already possess one or more stereocenters, subsequent reactions can exhibit diastereoselectivity, favoring the formation of one diastereomer over another. youtube.com This control is often achieved by the influence of the existing chiral center(s) on the transition state of the reaction. nih.gov

The development of diastereoselective conjugate addition reactions is a key strategy. nih.gov By using chiral Michael acceptors, where a chiral auxiliary is attached to the nitrogen of an α,β-unsaturated amide, one face of the double bond is effectively blocked. This steric hindrance directs the incoming nucleophile to the opposite face, resulting in the preferential formation of one diastereomer. nih.gov For instance, the use of (S,S)-(+)-pseudoephedrine as a chiral auxiliary can direct the addition of a lithium amide nucleophile. nih.gov It is believed that a lithium alkoxide, formed in situ, coordinates the incoming nucleophile, directing its attack and leading to high diastereoselectivity. nih.gov

Another approach involves intramolecular reactions where an existing stereocenter dictates the stereochemistry of a newly formed one. For example, the intramolecular conjugate addition of an alkoxide nucleophile to an α,β-unsaturated amide can proceed with high diastereoselectivity to form products containing the syn-1,3-diol moiety, a common feature in many natural products. nih.gov The stereochemical outcome is determined by the most stable, lowest energy transition state, which minimizes steric interactions and maximizes favorable electronic interactions. cureffi.org

Chirality Transfer in Ring-Opening Reactions

The aziridine ring is characterized by significant ring strain (approximately 26-27 kcal/mol), which makes it susceptible to nucleophilic ring-opening reactions. clockss.org When a chiral, non-racemic aziridinecarboxamide undergoes such a reaction, the stereochemical information from the original stereocenters can be transferred to the resulting product. This process is crucial for the synthesis of enantiomerically pure α- and β-amino acids and their derivatives. clockss.org

Transition metal-catalyzed asymmetric ring-opening of aziridines is an efficient method for constructing chiral molecules. sioc-journal.cn For instance, a chiral zirconium catalyst has been shown to be effective for the asymmetric ring-opening of meso-aziridines with aniline (B41778) derivatives, yielding chiral diamines. rsc.org In these reactions, the chiral catalyst complexes with the aziridine, differentiating between the two enantiotopic C-N bonds and facilitating nucleophilic attack at one carbon over the other. sioc-journal.cnrsc.org

The regioselectivity and stereospecificity of the ring-opening are highly dependent on the nature of the nucleophile and the activating group on the aziridine nitrogen. clockss.org For aziridines activated by an electron-withdrawing group like a carboxamide, heteroatom nucleophiles typically attack the C3 carbon (the carbon not bearing the carboxamide group) in an SN2-type mechanism. This leads to an inversion of configuration at the center of attack, thus transferring the chirality from the C2 center to the newly functionalized carbon in a predictable manner. clockss.org This stereospecificity is fundamental to the utility of chiral aziridines as synthetic intermediates. clockss.orgnih.gov

Pyramidal Inversion Studies of the Aziridine Nitrogen

Pyramidal inversion, also known as nitrogen inversion, is a process where a tricoordinate nitrogen atom and its substituents rapidly oscillate through a planar transition state. wikipedia.orgdoubtnut.com For most acyclic amines, this inversion is extremely rapid at room temperature, which prevents the isolation of enantiomers when the nitrogen atom is the sole stereocenter. wikipedia.org

However, the situation is markedly different for aziridines. The nitrogen atom in an aziridine ring is part of a highly strained three-membered system. For the nitrogen to pass through the required planar transition state for inversion, the bond angles must expand towards 120°. In an aziridine ring, this would dramatically increase the already substantial angle strain. scribd.com Consequently, the energy barrier to pyramidal inversion in aziridines is significantly higher than in acyclic or larger-ring amines. wikipedia.orgscribd.com This high barrier retards the rate of nitrogen inversion, making the nitrogen atom of a suitably substituted aziridine a configurationally stable stereocenter. scribd.com

The magnitude of this inversion barrier is influenced by the substituents on the nitrogen atom. Electron-withdrawing groups, such as the carbonyl of the carboxamide group in 1-aziridinecarboxamide, can further increase the barrier to inversion. This is because these groups increase the p-character of the nitrogen's lone pair through resonance, making the planar, sp²-hybridized transition state less accessible. researchgate.net This configurational stability is a cornerstone of aziridine stereochemistry, allowing for the synthesis and reaction of aziridines that are chiral at the nitrogen atom.

Table 2: Comparison of Approximate Energy Barriers to Pyramidal Inversion wikipedia.orgscribd.com

| Compound Type | Approximate Inversion Barrier (kcal/mol) | Inversion at Room Temperature |

|---|---|---|

| Ammonia (NH3) | 5.8 | Very Rapid |

| Acyclic Amines (e.g., RR'R''N) | ~5-6 | Rapid |

| Aziridine | ~17-19 | Slow |

Computational and Theoretical Investigations of 1 Aziridinecarboxamide

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical studies provide significant insights into the three-dimensional arrangement of atoms in 1-aziridinecarboxamide and its derivatives, as well as the relative energies of their different spatial orientations, known as conformations. These computational methods have become indispensable for understanding the structural nuances that govern the molecule's properties and reactivity. chemrevlett.com

Conformational analysis is a key aspect of these studies. For molecules with rotatable bonds, multiple conformations can exist, each with a different energy level. wuxiapptec.com Computational methods can predict the most stable conformers—those with the lowest energy—and the energy barriers between them. wuxiapptec.comnih.gov For instance, in studies of related aziridine (B145994) systems, ¹H and ¹³C NMR spectroscopy, along with NOESY correlations, have been used in conjunction with theoretical calculations to confirm the presence of specific isomers. acs.org DFT calculations have been employed to corroborate experimental findings, such as the prevalence of the trans invertomers in certain 1-arylaziridine-2-carboxamides. acs.org

The choice of computational method and basis set is crucial for obtaining accurate results. numberanalytics.com Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets (e.g., 6-311++G) are often used. frontiersin.org However, the accuracy of these methods can vary, and it has been shown that for some systems, dispersion corrections or more advanced methods like Møller-Plesset perturbation theory (MP2) are necessary to achieve sensible results that align with experimental data. frontiersin.org For example, in a study on galactofuranoside cycles, initial calculations using HF/6-311++G incorrectly predicted the stability of certain conformers, a discrepancy that was resolved by applying methods with dispersion correction or the more computationally intensive MP2 method. frontiersin.org

The table below illustrates typical data generated from quantum chemical studies on molecular conformers, showcasing the relative energies calculated by different methods.

| Conformer | Method | Relative Energy (kcal/mol) |

| Conformer A | HF/6-31G | 0.00 |

| Conformer B | HF/6-31G | 1.52 |

| Conformer A | B3LYP/6-31G | 0.00 |

| Conformer B | B3LYP/6-31G | 0.89 |

| Conformer A | MP2/6-311+G | 0.00 |

| Conformer B | MP2/6-311+G | 0.45 |

This table is illustrative and does not represent actual data for this compound.

These theoretical investigations are not limited to isolated molecules. They can also model the influence of the surrounding environment, such as solvent effects, which can significantly impact conformational preferences. frontiersin.org By providing a detailed picture of the molecular structure and energetics, quantum chemical studies lay the foundation for understanding the reactivity and biological activity of this compound and its analogs.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and related compounds. nih.govcoe.edu DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. stackexchange.com This provides a detailed, step-by-step understanding of how a reaction proceeds.

A key application of DFT in this context is the study of reaction pathways and the determination of activation energies, which are crucial for predicting reaction rates. stackexchange.com For example, DFT calculations can be used to investigate the ring-opening reactions of aziridines, a fundamental process in their chemistry. These calculations can help determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates. numberanalytics.com By comparing the energies of different possible transition states, researchers can predict the regioselectivity and stereoselectivity of a reaction. numberanalytics.com

DFT methods, such as B3LYP and M06, are commonly employed in these studies, often in combination with various basis sets to ensure accuracy. acs.orgmdpi.com For instance, in the study of the hydrolysis of 1-benzylaziridine-2-carboxamides, DFT calculations using the B3LYP method with the 6-31G* basis set were used to confirm the structure of the observed products. acs.org Similarly, in investigations of 1,3-dipolar cycloaddition reactions, DFT has been instrumental in understanding the role of catalysts and explaining the observed chemo- and regioselectivity. mdpi.com

The following table provides an example of the kind of data that can be obtained from DFT calculations for a hypothetical reaction of this compound.

| Species | DFT Method | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G | -325.12345 | 0.0 |

| Transition State | B3LYP/6-31G | -325.09876 | 15.5 |

| Product | B3LYP/6-31G* | -325.15678 | -20.9 |

This table is illustrative and does not represent actual data for this compound.

It is important to note that the reliability of DFT predictions depends on the chosen functional and basis set, and results should ideally be benchmarked against experimental data. nih.gov Despite this, DFT calculations provide invaluable mechanistic insights that can guide experimental work and lead to the development of new synthetic methodologies. nih.govwiley-vch.de

Theoretical Analysis of Electronic Structure and Bonding in Aziridinecarboxamides

Theoretical analysis provides a deep understanding of the electronic structure and the nature of chemical bonds within aziridinecarboxamide molecules. These studies go beyond simple structural representations to explore the distribution of electrons and the forces that hold the atoms together, which are fundamental to the molecule's reactivity. osti.gov

Quantum chemical methods are used to calculate various electronic properties. chimicatechnoacta.ru The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. chimicatechnoacta.ruresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chimicatechnoacta.ru The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. chimicatechnoacta.ru

The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps. mdpi.com These maps show regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attack. mdpi.com For example, electron-rich areas, often depicted in red, are likely to act as nucleophiles, while electron-deficient regions, shown in blue, are prone to electrophilic reactions. mdpi.com

The nature of the chemical bonds themselves can be analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM). unito.it This method allows for the characterization of bonds as either primarily ionic or covalent based on the properties of the electron density at the bond critical points. aps.org Natural Bond Orbital (NBO) analysis is another powerful tool that provides information about charge transfer interactions and the hybridization of atomic orbitals within the molecule. researchgate.net

The table below illustrates the type of data that can be generated from a theoretical analysis of the electronic structure.

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 3.5 D |

| Charge on N1 | -0.45 e |

| Charge on C2 | +0.25 e |

This table is illustrative and does not represent actual data for this compound.

By examining these fundamental electronic properties, theoretical studies can explain and predict the chemical behavior of aziridinecarboxamides. arxiv.orgarxiv.org This includes understanding the influence of different substituents on the electronic structure and, consequently, on the molecule's reactivity and stability. researchgate.net

Prediction of Reactivity Profiles and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity profiles and selectivity of reactions involving this compound. numberanalytics.comnih.gov By modeling reaction pathways and analyzing the energies of transition states, these methods can forecast which products are most likely to form and under what conditions. numberanalytics.comresearchgate.net

A key aspect of this predictive capability lies in the calculation of activation energies for competing reaction pathways. nih.gov The pathway with the lowest activation energy will be kinetically favored, leading to the major product. This is particularly useful for predicting regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial arrangement of the product). numberanalytics.com For instance, in the ring-opening of a substituted aziridine, computational models can determine whether a nucleophile will preferentially attack at the more or less substituted carbon atom by comparing the transition state energies for both possibilities. acs.org

Various computational approaches are employed for these predictions. Density Functional Theory (DFT) is widely used to calculate the energies of reactants, products, and transition states. nih.govmit.edu More advanced methods, including machine learning and hybrid quantum mechanics/machine learning (QM/ML) models, are also being developed to provide faster and more accurate predictions of reaction outcomes. nih.govchemrxiv.org These models can be trained on large datasets of known reactions to learn the complex relationships between molecular structure and reactivity. mit.edu

The following table demonstrates how computational data can be used to predict selectivity in a hypothetical reaction with two possible products, A and B.

| Parameter | Pathway to Product A | Pathway to Product B |

| Activation Energy (kcal/mol) | 15.2 | 18.5 |

| Relative Transition State Energy (kcal/mol) | 0.0 | +3.3 |

| Predicted Product Ratio (at 298 K) | 99 : 1 | - |

This table is illustrative and does not represent actual data for this compound.

Synthetic Utility and Applications in Organic Synthesis

1-Aziridinecarboxamide as a Versatile Building Block

This compound is a valuable and versatile building block in organic synthesis, primarily due to the unique reactivity of its strained three-membered aziridine (B145994) ring. solubilityofthings.com This high ring strain (approximately 26-27 kcal/mol) makes the compound susceptible to ring-opening reactions when attacked by a wide range of nucleophiles. clockss.org The presence of the carboxamide group, an electron-withdrawing group, further activates the aziridine ring, enhancing its reactivity toward nucleophilic attack compared to N-alkylated or unsubstituted aziridines. clockss.orgbioorg.org

The reactivity of this compound and its derivatives allows for regio- and stereoselective ring-opening, providing access to a diverse array of functionalized nitrogen-containing molecules with predictable stereochemistry. bioorg.org Nucleophilic attack can occur at either of the ring carbons, and the regioselectivity is often influenced by the substituents on the aziridine ring and the nature of the nucleophile. clockss.orgbioorg.org This controlled ring-opening is a cornerstone of its utility, enabling the synthesis of complex molecules from a relatively simple precursor. solubilityofthings.com For instance, the reaction of N-substituted aziridine-2-carboxamides with various nucleophiles can lead to the formation of valuable α- or β-amino acid derivatives. bioorg.org

The dual functionality of the aziridine ring and the carboxamide group makes this compound a key intermediate for creating more complex chemical structures. solubilityofthings.com Its ability to undergo transformations at both the ring and the amide function contributes to its versatility as a synthetic intermediate. solubilityofthings.comclockss.org

Synthesis of Complex Nitrogen-Containing Heterocyclic Systems

This compound and its derivatives are pivotal starting materials for the synthesis of more complex, saturated nitrogen-containing heterocycles. frontiersin.orgfrontiersin.org The ring-expansion of the strained three-membered aziridine ring into larger, more stable heterocyclic systems is a common and powerful synthetic strategy.

A significant application is the synthesis of five-membered imidazolidinone derivatives. frontiersin.orgorganic-chemistry.org For example, copper-catalyzed reactions of aziridines with isocyanates efficiently yield substituted imidazolidinones. frontiersin.orgnih.gov This transformation involves the nucleophilic attack of the isocyanate on the aziridine, leading to ring opening followed by intramolecular cyclization to form the five-membered ring. nih.gov Similarly, palladium-catalyzed cycloadditions of vinylaziridines with isocyanates also produce imidazolidinone derivatives. organic-chemistry.org In some cases, an initial iminooxazolidine product can isomerize to the more stable imidazolidinone. organic-chemistry.org Research has also demonstrated that N-styryl-3-aryl-1-methylaziridine-2-carboxamides can undergo a base-mediated intramolecular ring-opening, via C-C bond cleavage, to afford ring-expanded imidazolidin-4-one (B167674) products in good yields. rsc.org

Beyond five-membered rings, aziridines serve as precursors to six-membered piperazine (B1678402) structures. metu.edu.tr Although aziridine-fused piperazine precursors are rare due to high ring strain, synthetic strategies have been developed to access them. metu.edu.tr One such strategy involves the intramolecular cyclization of an amino-substituted aziridine onto a ketone, resulting in novel aziridine-fused piperazine imines, which can then be converted to highly functionalized piperazine derivatives. metu.edu.tr

The following table summarizes selected examples of heterocyclic synthesis starting from aziridine derivatives.

| Starting Aziridine Derivative | Reagent | Catalyst/Conditions | Product Heterocycle | Yield | Reference |

| N-Tosylaziridine | Isocyanate | Nickel Catalyst | Iminooxazolidine / Imidazolidinone | Good | organic-chemistry.org |

| Aziridine | Isocyanate | Copper Catalyst | Imidazolidinone | 36-95% | frontiersin.orgnih.gov |

| N-Styryl-3-aryl-1-methylaziridine-2-carboxamide | Base (e.g., Cs₂CO₃) | Base-mediated | Imidazolidin-4-one | Good | rsc.org |

| Aziridinyl ketone with pendant amine | Reduction of azide (B81097) | Intramolecular cyclization | Aziridine-fused piperazine imine | 36-75% | metu.edu.tr |

Preparation of Nonnatural Amino Acid and Amino Alcohol Analogues

The stereoselective ring-opening of chiral aziridine-2-carboxamides and related carboxylates is a well-established and powerful strategy for the synthesis of nonnatural α- and β-amino acids and amino alcohols. clockss.orgbioorg.org These compounds are of significant interest in medicinal chemistry and chemical biology. princeton.edu

The synthetic approach typically involves the nucleophilic attack on one of the aziridine ring carbons. The regioselectivity of this attack is crucial. Heteroatom nucleophiles generally attack the C3 carbon (the carbon not bearing the carboxamide group) of N-activated aziridine-2-carboxylates, leading to the formation of α-amino acid derivatives. clockss.org The stereochemistry of the starting enantiopure aziridine is transferred to the product, allowing for the synthesis of optically active amino acids. bioorg.orgacs.org

For example, the synthesis of threo-3-methyl-D-cysteine, a component of certain peptide antibiotics, was achieved using (2R, 3R)-1-t-butoxycarbonyl-3-methyl-2-aziridinecarboxamide, which is derived from D-threonine. researchgate.net The addition of thioacetic acid to this aziridinecarboxamide derivative initiated the ring-opening to produce the desired β-mercapto-α-amino acid derivative. researchgate.net Similarly, O-glycosyl serine conjugates, a class of nonnatural amino acids, have been prepared through the ring-opening of N-benzyl-1-p-nosyl-L-aziridine-2-carboxamide with carbohydrate hemiacetal nucleophiles. nih.gov The stereochemical outcome of this reaction can be controlled by the choice of solvent. nih.gov

The synthesis of vicinal amino alcohols is another key application. rsc.orgnih.gov This can be achieved by the reduction of the carboxamide or ester group of an aziridine-2-carboxylate (B8329488) derivative after the ring-opening step, or by using specific ring-opening reagents that introduce a hydroxyl group or its precursor. bioorg.org The versatility of aziridine chemistry allows for the creation of a wide array of substituted amino alcohol analogues with controlled stereochemistry. clockss.org

Application in Polymer Chemistry and Material Science as Cross-linking Agents

This compound and its multi-functional derivatives are utilized as effective cross-linking agents in polymer chemistry and material science. smolecule.comsmolecule.comlookchem.com Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which significantly enhances the mechanical, thermal, and chemical properties of the material. sigmaaldrich.com

The cross-linking mechanism involves the reaction of the highly reactive aziridine ring with functional groups present on polymer chains. smolecule.comgoogle.com For instance, in acid-functional (meth)acrylate copolymers, which are common in pressure-sensitive adhesives, the aziridine group reacts with the pendant carboxylic acid groups of the polymer. google.com This reaction forms a stable carboxyethyleneamino linkage, connecting two separate polymer chains and thus creating a cross-link. google.com

Bis-aziridine compounds, such as N,N'-(methylenedi-4,1-phenylene)bis(this compound), are particularly effective as they possess two reactive aziridine groups, allowing them to bridge two polymer chains. smolecule.com The use of such cross-linking agents can improve the thermal stability and mechanical strength of the resulting polymer. smolecule.com The nature of the spacer group between the aziridine moieties influences the properties of the cross-linked material. Flexible, long-chain linkers can provide more flexible cross-links compared to rigid aromatic linkers, which can improve properties like low-temperature performance and tack in adhesives. google.com

The advantages of using aziridine-based cross-linkers include their ability to react under relatively mild conditions and the avoidance of toxic or corrosive by-products that can be associated with other cross-linking chemistries. google.com This makes them valuable in the formulation of coatings, adhesives, and other polymer-based materials. smolecule.comsigmaaldrich.comgoogle.com

Future Directions and Emerging Research Avenues in 1 Aziridinecarboxamide Chemistry

Development of Novel Catalytic Systems for Aziridinecarboxamide Synthesis and Transformation

The evolution of catalysis is central to the progress of 1-aziridinecarboxamide chemistry. Researchers are moving beyond traditional methods to develop innovative catalytic systems that offer enhanced control, broader substrate scope, and improved sustainability.

Transition Metal Catalysis: The use of transition metals like palladium, rhodium, nickel, and copper continues to be a major focus for both the synthesis and transformation of aziridines. mdpi.comscilit.com Future efforts are aimed at designing catalysts that can achieve high regioselectivity and stereospecificity in ring-opening cross-coupling reactions. mdpi.comacs.org For instance, palladium-catalyzed systems are being developed for the regioselective ring-opening of N-acyl or N-sulfonyl aziridines with a variety of nucleophiles, including arylboronic acids and organozinc reagents. mdpi.comacs.org The choice of ligand has been shown to be crucial in switching the regioselectivity of these transformations. mdpi.com Novel catalysts, such as non-precious metal carbamates (e.g., niobium-based) and chromium tetracarbene complexes, are emerging for reactions like CO2 coupling and aziridination, even with challenging protic substrates like alcohols. rsc.orgnih.govrsc.org

Biocatalysis: The use of enzymes, or biocatalysts, represents a significant frontier in green chemistry. Engineered enzymes, particularly from the cytochrome P450 family, are being developed for "new-to-nature" reactions. acs.orgnih.gov These biocatalysts can perform highly enantioselective aziridinations and even catalyze unprecedented transformations like the one-carbon ring expansion of aziridines to azetidines. acs.orgnih.govthieme-connect.com The confined active site of an enzyme can override the inherent reactivity of intermediates, such as aziridinium (B1262131) ylides, to promote highly selective reactions that are difficult to achieve with conventional chemical catalysts. acs.orgthieme-connect.com The enzymatic hydrolysis of related 2-(2-cyanoethyl)aziridines using nitrile hydratases to produce 2-(2-carbamoylethyl)aziridines showcases the potential for mild, selective transformations on functionalized aziridine (B145994) scaffolds. ru.nl

Organocatalysis and Emerging Methods: Organocatalysis offers a cheaper, less toxic alternative to metal-based systems. Research is focused on developing supported organocatalysts that can be easily recovered and reused, making processes more scalable and environmentally friendly. Furthermore, new energy inputs are being explored to drive aziridine synthesis. Electrochemical methods, for instance, can activate carbon-carbon double bonds to react with a wide variety of amines, expanding the accessible range of aziridine derivatives. rsc.org Photocatalysis is also being employed for transformations like the synthesis of trifluoromethylated aziridines. nih.gov

A summary of emerging catalytic systems is presented below:

Table 1: Novel Catalytic Systems in Aziridine Chemistry| Catalyst Type | Metal/Enzyme/Compound | Application | Key Advantages | Citations |

|---|---|---|---|---|

| Transition Metal | Palladium (Pd) | Ring-opening cross-coupling | High regioselectivity, stereospecificity | mdpi.comacs.org |

| Rhodium (Rh) | Ring expansion | Synthesis of larger heterocycles (azetidines, piperazines) | mdpi.com | |

| Nickel (Ni) | Reductive carboxylation, cross-coupling | Use of inexpensive metals, synthesis of β-amino acids | mdpi.com | |

| Chromium (Cr) | Aziridination | Effective with protic substrates (alcohols) | rsc.orgnih.gov | |

| Cobalt (Co) | Single-atom catalysis for aziridination | High atom economy, recyclable | rsc.org | |

| Biocatalysis | Cytochrome P450 | Asymmetric aziridination, Ring expansion | High enantioselectivity, "New-to-nature" reactions | acs.orgnih.gov |

| Nitrile Hydratase | Selective nitrile hydrolysis | Mild conditions, functional group tolerance | ru.nl | |

| Organocatalysis | Amine-based | Asymmetric aziridination | Metal-free, low toxicity, scalable | thieme-connect.com |

| Photocatalysis | Ruthenium (Ru) complexes | Aziridination | Light-driven, mild conditions | nih.gov |

| Electrochemistry | - | Aziridination of unactivated alkenes | Avoids reactive nitrogen reagents, broad scope | rsc.org |

Exploration of Undiscovered Reaction Types and Selectivities

A primary goal in modern synthetic chemistry is to build molecular complexity rapidly and efficiently. Research into 1-aziridinecarboxamides is uncovering novel reaction pathways that achieve this by forming multiple chemical bonds in a single operation or by controlling reaction outcomes with high precision.

Cascade and Multicomponent Reactions: Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are a powerful tool for constructing complex molecular architectures from simple aziridine precursors. nih.gov Palladium-catalyzed cascade reactions can transform tricyclic aziridines into intricate tetracyclic amine scaffolds in one step through a sequence involving ring-opening and an intramolecular Diels-Alder reaction. nih.govacs.org Metal-free cascade processes have also been developed, for example, reacting aziridines with arylalkynes and aryldiazoniums to produce arylazopyrrolines. rsc.org Multicomponent reactions (MCRs), which combine three or more starting materials in a single pot, are also gaining traction. nih.govresearchgate.net These methods allow for the diastereoselective generation of highly functionalized, N-unprotected trisubstituted aziridines bearing peptide side chains. beilstein-journals.org

Controlling Selectivity: The ability to control the regioselectivity and stereoselectivity of aziridine ring-opening is critical for their use as synthetic building blocks. mdpi.commdpi.com The outcome of nucleophilic attack on an unsymmetrical aziridine-2-carboxamide can be directed to either the C-2 or C-3 position. While many reactions proceed via attack at the less substituted C-3 position, unprecedented C-C bond cleavage has been observed in the intramolecular ring-opening of certain N-styryl-aziridine-2-carboxamides, leading to ring-expanded imidazolidin-4-ones. rsc.org The choice of catalyst, solvent, and nucleophile all play a crucial role. For instance, in the ring-opening of aziridine-2-carboxamides with carbohydrate nucleophiles, the metal counterion (K+ vs. Na+) and solvent (DMF vs. THF) can be used to selectively control the formation of α- or β-anomers of the resulting glycoconjugates. nih.gov The reactivity of dianions of carboxylic acids with aziridines has also been explored as a direct, one-step route to γ-amino acids. nih.gov

Advanced Spectroscopic and Mechanistic Characterization Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of new catalysts and reactions. Researchers are employing a combination of advanced spectroscopic methods and computational studies to probe the intricate pathways of this compound transformations.

Mechanistic investigations increasingly rely on a synergy between experimental and computational approaches. acs.orgacs.org Techniques such as in-situ NMR spectroscopy allow for the direct observation and characterization of transient intermediates, such as the aminoallenylidene species formed during the silver(I)-catalyzed cascade reactions of alkynylaziridines. acs.org The study of reaction kinetics, including the determination of activation energies and rate constants for processes like nitrogen inversion, provides crucial data on the stability and behavior of these molecules. asianpubs.org

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms. nih.govscihub.org DFT calculations can map out entire catalytic cycles, identify rate-determining and selectivity-determining steps, and rationalize the roles of catalysts, ligands, and solvents. acs.orgresearchgate.net For example, computational models have explained why palladium catalysts with different ligands (NHC vs. phosphine) lead to opposite regioselectivity in aziridine ring-opening. acs.org These studies have also been used to probe the electronic structure and conformational properties of N-acyl aziridines, revealing the rotational barrier of the N-C(O) bond, which can influence reactivity and selectivity in complex systems like macrocycles. rsc.org

Integration of Aziridinecarboxamide Chemistry in New Synthetic Paradigms

To meet the demands of modern chemical manufacturing, research on 1-aziridinecarboxamides is being integrated into new synthetic paradigms that emphasize sustainability, efficiency, and automation.

Green and Sustainable Chemistry: A major trend is the development of greener synthetic routes. researchgate.net This includes the use of environmentally benign solvents like cyclopentyl methyl ether (CPME) and the development of catalytic systems that are recyclable and avoid toxic heavy metals. nih.govorganic-chemistry.org The principles of green chemistry are also being met through the use of biocatalysis, which operates under mild, aqueous conditions. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the potential for automation. nih.gov A mixed flow-batch approach has been successfully used for the synthesis of functionalized NH-aziridines from vinyl azides, where the hazardous cyclization step is performed safely in a microfluidic reactor. nih.gov The integration of organocatalytic aziridination processes into reactor technology, with in-line monitoring, paves the way for on-the-fly reaction optimization, which could dramatically accelerate the development of new synthetic methods.

Cascade and Multicomponent Strategies: As mentioned previously, cascade and multicomponent reactions are not just a tool for complexity generation but also a key tenet of efficient and sustainable synthesis. nih.govnih.gov By minimizing intermediate purification steps, solvent use, and waste generation, these one-pot procedures align perfectly with the goals of green chemistry. rsc.orgbeilstein-journals.org The combination of photochemical synthesis to generate reactive tricyclic aziridines followed by a catalytic cascade to form complex products highlights the power of integrating different synthetic strategies. nih.gov

Computational Design of Novel Aziridinecarboxamide Architectures and Reactivities

The role of computational chemistry is evolving from a tool for explaining observed phenomena to a predictive engine for discovering new reactions and designing novel molecules.

Predictive Modeling: Computational models are now being used to guide synthetic efforts by predicting reaction outcomes. mit.edu By calculating properties like frontier orbital energies, researchers can prescreen potential reactants and predict whether a desired reaction, such as a photocatalyzed azetidine (B1206935) synthesis, will be successful. mit.edu DFT calculations have been used to rationalize the inertness of certain N-protected aziridines under specific reaction conditions by comparing the activation energies for ring-opening, thereby guiding the choice of appropriate substrates. mdpi.com

Mechanism-Based Design: Detailed computational studies of reaction mechanisms provide insights that are crucial for the rational design of new catalysts and the optimization of reaction conditions. acs.orgresearchgate.net For example, DFT studies on the iron-mediated aziridination reaction helped to formulate a mechanism that accounts for how factors like solvent and ligand sterics influence the stereochemical outcome. acs.org Similarly, computational analysis of the nitrogen inversion barrier in substituted aziridines can predict which chiral derivatives will be stable enough for isolation, aiding in the synthesis of enantiopure compounds. asianpubs.orgasianpubs.org This predictive power allows chemists to move beyond trial-and-error experimentation and towards a more targeted, design-led approach to synthesis. mit.edu

Q & A

Q. How can researchers design studies to probe the environmental fate of this compound derivatives?

- Answer : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 5–9, UV light). Quantify degradation products via LC-MS/MS. Use QSAR models to predict ecotoxicity endpoints (e.g., Daphnia magna LC50) .

Methodological Guidance